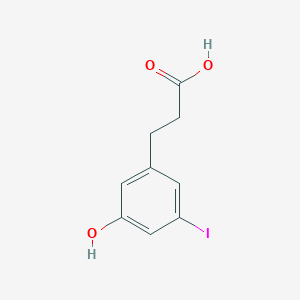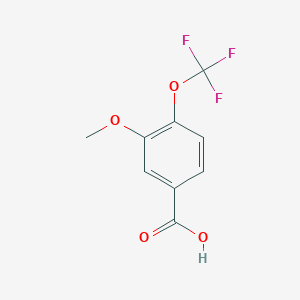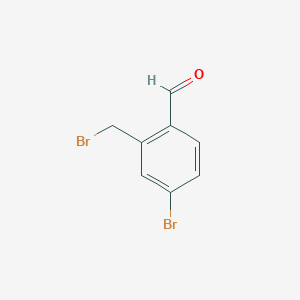
Benzenepropanoic acid, 3-hydroxy-5-iodo-
Descripción general
Descripción
Benzenepropanoic acid, 3-hydroxy-5-iodo- is an organic compound characterized by the presence of a benzene ring substituted with a hydroxy group and an iodine atom, along with a propanoic acid side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzenepropanoic acid, 3-hydroxy-5-iodo- typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 3-hydroxybenzenepropanoic acid using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions . The reaction proceeds through the formation of an iodonium ion intermediate, which then reacts with the aromatic ring to introduce the iodine substituent.
Industrial Production Methods: Industrial production of Benzenepropanoic acid, 3-hydroxy-5-iodo- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Types of Reactions:
Oxidation: Benzenepropanoic acid, 3-hydroxy-5-iodo- can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones.
Reduction: The iodine substituent can be reduced to a hydrogen atom using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Benzenepropanoic acid, 3-hydroxy-.
Substitution: Various substituted benzenepropanoic acids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzenepropanoic acid, 3-hydroxy-5-iodo- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules through various substitution and coupling reactions.
Biology: Investigated for its potential as a biochemical probe due to its iodine substituent, which can be used in radiolabeling studies.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of Benzenepropanoic acid, 3-hydroxy-5-iodo- involves its interaction with molecular targets through its hydroxy and iodine substituents. The hydroxy group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
- Benzenepropanoic acid, 3-hydroxy-
- Benzenepropanoic acid, 3-iodo-
- Benzenepropanoic acid, 4-hydroxy-
Comparison: Benzenepropanoic acid, 3-hydroxy-5-iodo- is unique due to the presence of both hydroxy and iodine substituents on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs with only one substituent. The iodine atom also enhances its utility in radiolabeling and imaging studies, making it a valuable compound in both research and industrial applications.
Propiedades
IUPAC Name |
3-(3-hydroxy-5-iodophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO3/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h3-5,11H,1-2H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTAHSOLGCIMGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)I)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![3-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine](/img/structure/B3228194.png)



